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Compound of Interest

Compound Name:

Benzyl 2,4-dioxo-1,3,8-

triazaspiro[4.5]decane-8-

carboxylate

CAS No.: 28121-73-5

Cat. No.: B1279388

Get Quote

In the intricate world of drug discovery, the quest for potent and selective molecules is

paramount. The triazaspiro[4.5]decane scaffold has emerged as a versatile platform, giving rise

to compounds with distinct therapeutic applications. This guide provides an in-depth, objective

comparison of the cross-reactivity and off-target effects of three prominent classes of

triazaspiro[4.5]decane derivatives: mitochondrial permeability transition pore (mPTP) inhibitors,

delta-opioid receptor (DOR) agonists, and hypoxia-inducible factor prolyl hydroxylase (HIF

PHD) inhibitors. By delving into the experimental data and the causality behind their design, we

aim to equip researchers, scientists, and drug development professionals with the critical

insights needed to navigate the complexities of this chemical space.

The Triazaspiro[4.5]decane Scaffold: A Privileged
Structure with Diverse Biological Activities
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The triazaspiro[4.5]decane core, a unique three-dimensional structure, has proven to be a

fertile ground for the development of novel therapeutics. Its rigid framework allows for the

precise positioning of functional groups, enabling high-affinity interactions with specific

biological targets. This inherent structural advantage has been exploited to generate

compounds with remarkable potency and, as we will explore, varying degrees of selectivity.

The diverse biological activities stemming from this single scaffold underscore the importance

of understanding the subtle structural modifications that govern target engagement and dictate

the potential for off-target effects.

Comparative Analysis of Selectivity and Off-Target
Profiles
The therapeutic utility of any compound is intrinsically linked to its selectivity. Off-target

interactions can lead to undesirable side effects, toxicity, and a diminished therapeutic window.

Here, we compare the selectivity profiles of three distinct classes of triazaspiro[4.5]decane

derivatives, juxtaposing them with established modulators of their respective targets.

Triazaspiro[4.5]decane-based mPTP Inhibitors: A New
Frontier in Cardioprotection
Primary Target: The c-subunit of the F1/FO-ATP synthase, a key component of the

mitochondrial permeability transition pore (mPTP).

Therapeutic Rationale: Inhibition of mPTP opening is a promising strategy for mitigating

ischemia-reperfusion injury, a common cause of damage to tissues deprived of blood flow and

then re-perfused, particularly in the context of heart attacks and strokes.

Selectivity Profile: Published studies on 1,3,8-triazaspiro[4.5]decane derivatives as mPTP

inhibitors have highlighted their high specificity. One study explicitly states that selected

compounds did not exhibit off-target effects at the cellular and mitochondrial levels[1]. This is a

significant advantage over the well-known mPTP inhibitor, Cyclosporin A (CsA), which, while

effective, has a narrow therapeutic window due to its immunosuppressive activity mediated by

calcineurin inhibition[2]. Furthermore, these triazaspiro[4.5]decane derivatives do not induce

the detrimental side effects associated with the F1/FO-ATP synthase inhibitor oligomycin A,

suggesting a distinct and more favorable interaction with the target[3][4].
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Comparative Data:

Compound Class Primary Target Known Off-Targets Key Advantages

Triazaspiro[4.5]decan

e Derivatives

F1/FO-ATP synthase

c-subunit (mPTP)

Not observed at

cellular/mitochondrial

levels[1]

High selectivity, lacks

immunosuppressive

effects of CsA and

toxicity of oligomycin

A[3][4]

Cyclosporin A (CsA)
Cyclophilin D (mPTP

regulator)

Calcineurin

(immunosuppression)

[2]

Established mPTP

inhibitor

Oligomycin A F1/FO-ATP synthase Broad cellular toxicity
Potent F1/FO-ATP

synthase inhibitor

Expert Insight: The development of triazaspiro[4.5]decane-based mPTP inhibitors represents a

significant step towards targeted cardioprotection. By directly engaging the c-subunit of ATP

synthase, these compounds circumvent the off-target liabilities of existing agents. The absence

of reported mitochondrial toxicity is particularly noteworthy and suggests a highly refined

mechanism of action.

dot graph TD; A[Ischemia-Reperfusion Injury] --> B{mPTP Opening}; B --> C[Cell Death];

D(Triazaspiro[4.5]decanemPTP Inhibitors) --|> B; E(Cyclosporin A) --|> B; E --> F[Calcineurin

Inhibition]; F --> G[Immunosuppression]; H(Oligomycin A) --|> I[F1/FO-ATP Synthase]; I --|> B;

H --> J[Toxicity];

end caption: Signaling pathway of mPTP-mediated cell death and points of intervention.

1,3,8-Triazaspiro[4.5]decane-2,4-diones as Delta-Opioid
Receptor (DOR) Agonists: A Novel Chemotype for Pain
and Neurological Disorders
Primary Target: Delta-Opioid Receptor (DOR), a G-protein coupled receptor (GPCR).
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Therapeutic Rationale: DOR agonists are being investigated for the treatment of pain,

depression, and other neurological disorders. A key challenge has been to develop agonists

that do not share the adverse effect profile of the prototypical DOR agonist, SNC80, which

includes seizures and tachyphylaxis[5][6].

Selectivity Profile: A novel series of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has been

identified as highly selective DOR agonists. One lead compound was shown to be selective for

DOR over a panel of 167 other GPCRs[5][6]. This high degree of selectivity is a crucial attribute

for minimizing off-target side effects. Furthermore, these compounds exhibit a favorable

signaling bias, with reduced recruitment of β-arrestin compared to SNC80[5][6]. Over-

recruitment of β-arrestin by DOR agonists has been linked to their adverse effects.

Comparative Data:

Compound
Class

Primary Target Selectivity
β-Arrestin
Recruitment

Key
Advantages

Triazaspiro[4.5]d

ecane-2,4-diones
DOR

High (selective

over 167

GPCRs)[5][6]

Reduced vs.

SNC80

Novel

chemotype,

potential for

improved side

effect profile

SNC80 DOR

Highly selective

over μ-opioid

receptors

High

Prototypical DOR

agonist, but

associated with

seizures and

tachyphylaxis[5]

[6]

Expert Insight: The discovery of this new chemotype of DOR agonists is a significant

advancement. The ability to uncouple G-protein signaling from β-arrestin recruitment offers a

promising strategy to retain analgesic efficacy while mitigating the dose-limiting side effects of

earlier DOR agonists. The high selectivity demonstrated in broad GPCR screening further

underscores the potential of this scaffold for developing safer and more effective therapeutics

for neurological disorders.
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dot graph TD; subgraph "Ligand-Receptor Interaction" A(Triazaspiro[4.5]decaneDOR Agonist) -

-> B{DOR}; C(SNC80) --> B; end

end caption: Comparison of signaling pathways for DOR agonists.

1,3,8-Triazaspiro[4.5]decane-2,4-diones as HIF Prolyl
Hydroxylase (PHD) Inhibitors: A Novel Approach for
Anemia Treatment
Primary Target: Hypoxia-Inducible Factor Prolyl Hydroxylases (PHD1-3).

Therapeutic Rationale: Inhibition of PHDs stabilizes HIF-α, leading to the production of

erythropoietin (EPO) and offering a novel oral treatment for anemia, particularly in patients with

chronic kidney disease.

Selectivity Profile: A key challenge in the development of PHD inhibitors is avoiding off-target

activity, particularly at the hERG potassium channel, which can lead to life-threatening cardiac

arrhythmias. For the 1,3,8-triazaspiro[4.5]decane-2,4-dione class of PHD inhibitors, an initial

hERG liability was identified. However, through systematic chemical modification, this off-target

activity was successfully eliminated[7][8]. This demonstrates a rational design approach to

mitigate off-target effects while maintaining on-target potency.

Comparative Data:

Compound Class Primary Target Key Off-Target Mitigation Strategy

Triazaspiro[4.5]decan

e-2,4-diones
HIF PHD1-3 hERG Channel

Systematic

introduction of acidic

functionality[7][8]

Other Clinical PHD

Inhibitors
HIF PHD1-3 Varies Varies

Expert Insight: The successful mitigation of hERG activity in this series of PHD inhibitors is a

testament to the power of medicinal chemistry in addressing off-target effects. By

understanding the structural features that contribute to hERG binding, the researchers were
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able to engineer out this liability, resulting in a class of compounds with a more favorable safety

profile. This targeted approach to de-risking a chemical series is a critical component of

modern drug discovery.

dot graph TD; subgraph "Drug Development Workflow" A[Initial Hit] --> B{hERG Liability}; B -->

C[Structural Modification]; C --> D[Optimized Compound]; end

end caption: Workflow for mitigating off-target hERG activity.

Experimental Protocols for Assessing Selectivity
and Off-Target Effects
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies

for the key experiments used to characterize the compounds discussed.

Mitochondrial Permeability Transition Pore (mPTP)
Opening Assay
This assay assesses the ability of a compound to inhibit calcium-induced mPTP opening in

isolated mitochondria.

Protocol:

Mitochondrial Isolation: Isolate mitochondria from rat liver or heart tissue using differential

centrifugation in a sucrose-based buffer.

Mitochondrial Respiration: Assess the quality of the isolated mitochondria by measuring the

respiratory control ratio (RCR) using an oxygen electrode. An RCR value > 4 is considered

acceptable.

Calcein-AM Loading: Incubate the isolated mitochondria with Calcein-AM, a fluorescent dye

that becomes trapped in the mitochondrial matrix.

Assay Setup: Resuspend the calcein-loaded mitochondria in a buffer containing a respiratory

substrate (e.g., succinate) and a calcium-sensitive dye (e.g., Calcium Green-5N).
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Compound Incubation: Add the triazaspiro[4.5]decane compound or a vehicle control to the

mitochondrial suspension and incubate for a specified period.

mPTP Induction: Induce mPTP opening by adding a bolus of CaCl2.

Data Acquisition: Monitor the fluorescence of both calcein (to measure mitochondrial swelling

and dye release) and the calcium-sensitive dye (to measure calcium uptake and release)

using a fluorescence plate reader.

Data Analysis: Calculate the rate of calcium-induced mitochondrial swelling and compare the

inhibitory effect of the test compound to a known inhibitor like Cyclosporin A.

GPCR β-Arrestin Recruitment Assay
This cell-based assay measures the ability of a compound to promote the interaction between

a GPCR and β-arrestin.

Protocol:

Cell Culture: Culture HEK293 cells stably co-expressing the DOR tagged with a fragment of

a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary

enzyme fragment.

Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

Compound Treatment: Treat the cells with varying concentrations of the

triazaspiro[4.5]decane DOR agonist or a reference agonist like SNC80.

Incubation: Incubate the plate at 37°C for a specified time to allow for receptor activation and

β-arrestin recruitment.

Lysis and Substrate Addition: Lyse the cells and add the chemiluminescent substrate for the

reporter enzyme.

Signal Detection: Measure the luminescence signal using a plate reader.

Data Analysis: Plot the luminescence signal as a function of compound concentration and fit

the data to a dose-response curve to determine the EC50 and Emax values. Compare these
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values to those obtained with the reference agonist.

HIF Prolyl Hydroxylase (PHD) Enzyme Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of

PHDs.

Protocol:

Reagents: Prepare a reaction buffer containing recombinant human PHD2, a peptide

substrate corresponding to the oxygen-dependent degradation domain of HIF-1α, 2-

oxoglutarate, Fe(II), and ascorbate.

Compound Incubation: Add varying concentrations of the triazaspiro[4.5]decane PHD

inhibitor or a vehicle control to the reaction mixture.

Enzymatic Reaction: Initiate the reaction by adding the enzyme and incubate at room

temperature for a specified time.

Detection: Stop the reaction and detect the amount of hydroxylated peptide product. This can

be done using various methods, such as an antibody-based detection system (e.g., TR-

FRET) or mass spectrometry.

Data Analysis: Plot the inhibition of PHD activity as a function of inhibitor concentration and

fit the data to determine the IC50 value.

hERG Channel Patch-Clamp Assay
This electrophysiology assay directly measures the effect of a compound on the function of the

hERG potassium channel.

Protocol:

Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human hERG channel.

Electrophysiology Setup: Use an automated or manual patch-clamp system to record ionic

currents from individual cells.
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Baseline Recording: Establish a stable baseline recording of the hERG current using a

specific voltage protocol designed to elicit the characteristic tail current.

Compound Application: Perfuse the cell with increasing concentrations of the

triazaspiro[4.5]decane compound.

Current Measurement: Record the hERG current at each compound concentration.

Data Analysis: Measure the peak tail current at each concentration and normalize it to the

baseline current. Plot the percent inhibition as a function of compound concentration and fit

the data to determine the IC50 value.

Conclusion: A Scaffold of Promise with a Caveat of
Diligence
The triazaspiro[4.5]decane scaffold has unequivocally demonstrated its value in generating

potent and, in many cases, highly selective modulators of diverse biological targets. The

examples of mPTP inhibitors with a clean mitochondrial profile, DOR agonists with a favorable

signaling bias, and PHD inhibitors with mitigated hERG liability highlight the remarkable

versatility and potential of this chemical framework.

However, this guide also underscores a critical principle in drug discovery: no scaffold is

inherently "clean." The therapeutic success of any compound class is contingent upon a

rigorous and multifaceted assessment of its selectivity and off-target effects. The detailed

experimental protocols provided herein offer a roadmap for such an evaluation.

For researchers, scientists, and drug development professionals working with

triazaspiro[4.5]decane compounds, the path forward is clear. A deep understanding of the

structure-activity relationships that govern both on-target potency and off-target interactions is

essential. By employing a comprehensive suite of in vitro and in vivo assays, and by embracing

a proactive approach to identifying and mitigating potential liabilities, the full therapeutic

promise of this remarkable scaffold can be realized. This guide serves as a foundational

resource for that endeavor, encouraging a data-driven and scientifically rigorous approach to

the development of the next generation of triazaspiro[4.5]decane-based medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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